molecular formula C10H9IO3 B14814082 5-Cyclopropoxy-2-iodobenzoic acid

5-Cyclopropoxy-2-iodobenzoic acid

Cat. No.: B14814082
M. Wt: 304.08 g/mol
InChI Key: CATQFDCQYWRTDD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-iodobenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group (-O-cyclopropyl) at the para position (C5) and an iodine atom at the ortho position (C2) relative to the carboxylic acid group. The iodine atom at C2 positions this compound as a candidate for transition-metal-catalyzed reactions (e.g., Suzuki or Ullmann couplings), while the cyclopropoxy group may influence solubility, reactivity, or biological activity compared to other substituents.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

5-cyclopropyloxy-2-iodobenzoic acid

InChI

InChI=1S/C10H9IO3/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

CATQFDCQYWRTDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-iodobenzoic acid can be achieved through several steps, starting from commercially available precursors. One common method involves the iodination of a benzoic acid derivative followed by the introduction of the cyclopropoxy group. The iodination can be performed using iodine and a suitable oxidizing agent, while the cyclopropoxy group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the iodine atom to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-iodobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-iodobenzoic acid involves its reactivity with various molecular targets The iodine atom and the cyclopropoxy group play crucial roles in its interactions with other molecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent (C5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Cyclopropoxy-2-iodobenzoic acid Cyclopropoxy C₁₀H₉IO₄ ~320.07 (calculated) High steric strain; potential for coupling reactions
5-Acetyl-2-iodobenzoic acid Acetyl C₉H₇IO₄ 322.06 Used in IrIII-catalyzed iodination studies [1]
2-(Acetyloxy)-5-chlorobenzoic acid Chloro C₉H₇ClO₄ 214.60 Lower steric bulk; halogenated analog [3]
2-(Acetyloxy)-5-bromobenzoic acid Bromo C₉H₇BrO₄ 259.06 Intermediate in pharmaceutical synthesis [3]

Key Observations:

Substituent Effects :

  • Cyclopropoxy vs. Acetyl/Halogens : The cyclopropoxy group introduces significant steric hindrance and ring strain, which may reduce reactivity in nucleophilic substitutions but enhance regioselectivity in coupling reactions. In contrast, acetyl or halogen (Cl/Br) substituents offer lower steric bulk and predictable electronic effects (e.g., electron-withdrawing halogens) .
  • Iodine at C2 : The ortho-iodo group in all listed compounds enables participation in cross-coupling reactions, but the cyclopropoxy variant’s bulkiness may necessitate optimized catalytic conditions (e.g., larger ligands or higher temperatures) .

Molecular Weight and Solubility: The calculated molecular weight of this compound (~320.07 g/mol) exceeds that of acetyl or halogen-substituted analogs, suggesting lower aqueous solubility.

Biological and Industrial Applications: While halogenated analogs like 2-(Acetyloxy)-5-bromobenzoic acid are intermediates in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs) , cyclopropoxy-substituted compounds are less documented.

Research Findings and Mechanistic Insights

Reactivity in Cross-Coupling Reactions :

  • Ortho-iodobenzoic acids are precursors in Pd-catalyzed couplings. The cyclopropoxy group’s strain energy (~27 kcal/mol for cyclopropane) could destabilize transition states, requiring tailored catalysts. For example, bulky phosphine ligands (e.g., SPhos) might mitigate steric challenges .

Stability and Degradation :

  • Cyclopropoxy groups are prone to ring-opening under acidic or oxidative conditions, which could limit the compound’s stability compared to halogenated analogs. This property might be leveraged for controlled-release formulations.

Comparative Electronic Effects :

  • The cyclopropoxy group is mildly electron-donating due to conjugation of the oxygen lone pairs with the cyclopropane ring, contrasting with the electron-withdrawing nature of acetyl or halogens. This difference could alter acidity (pKa) of the carboxylic acid group, impacting binding in biological targets.

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